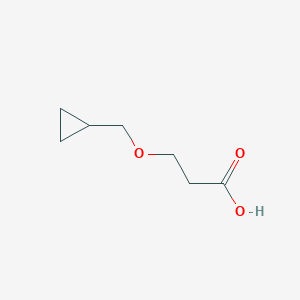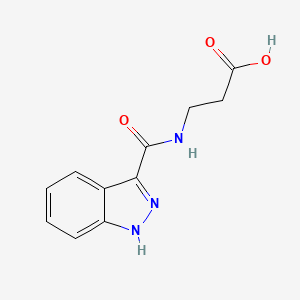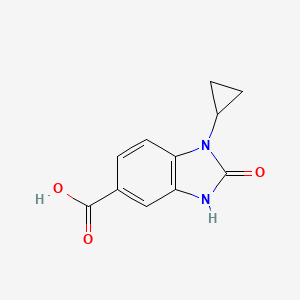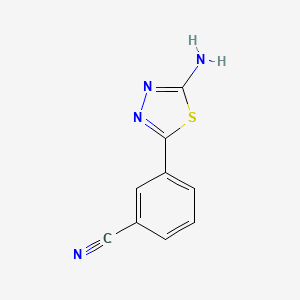
3-(Cyclopropylmethoxy)propanoic acid
Übersicht
Beschreibung
3-(Cyclopropylmethoxy)propanoic acid, also known as cyclopropylmethoxyacetic acid (CMAA), is a cyclic organic compound with a carboxylic acid functional group. It is a colorless, odorless, and tasteless compound that is soluble in water, alcohols, and ethers. CMAA is an important intermediate in the synthesis of several compounds, including pharmaceuticals, pesticides, and herbicides. It is also used as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Inhibitory Effects on Pulmonary Fibrosis
3-(Cyclopropylmethoxy)propanoic acid has been found to have inhibitory effects on TGF-β1-Induced Epithelial–Mesenchymal Transformation (EMT) of in vitro and Bleomycin-Induced Pulmonary Fibrosis in vivo . The compound was used to evaluate the effects on pulmonary fibrosis and it was found that EMT plays a key role in the pathogenesis of pulmonary fibrosis . The compound inhibited the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increased the expression of E-cadherin .
Biosynthesis Pathways
3-(Cyclopropylmethoxy)propanoic acid is involved in the biosynthesis pathways of bacteria . The compound is part of the 3-Hydroxypropionic acid (3-HP) production in bacteria, which is an economically important platform compound from which a panel of bulk chemicals can be derived . The compound is used in the construction of gene circuits to alleviate feedback inhibition .
Chemical Synthesis
3-(Cyclopropylmethoxy)propanoic acid is used in chemical synthesis . The compound is used in the production of other chemicals and is an important part of the chemical industry .
Bioproduction
3-(Cyclopropylmethoxy)propanoic acid is used in bioproduction . The compound is used in the production of 3-HP, which is valuable for both basic research and practical application . The compound is used in the recruitment of RNA polymerases to overexpress key enzymes which in turn boost cell growth and 3-HP production .
Therapeutic Target for IPF
3-(Cyclopropylmethoxy)propanoic acid is used as a therapeutic target for Idiopathic Pulmonary Fibrosis (IPF) . The compound is used in the treatment of IPF, a chronic and progressive interstitial lung disease .
Metabolic Engineering
3-(Cyclopropylmethoxy)propanoic acid is used in metabolic engineering . The compound is used in the construction of gene circuits to alleviate feedback inhibition and in the recruitment of RNA polymerases to overexpress key enzymes which in turn boost cell growth and 3-HP production .
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-(cyclopropylmethoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-7(9)3-4-10-5-6-1-2-6/h6H,1-5H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHJVWKLRYOYFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylmethoxy)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-{4-Methyl-2-[(2-methylpropyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid](/img/structure/B3374447.png)
![2-{2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B3374451.png)
![1-[(2-Methylpropoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B3374456.png)

![2-[(2,5-Dimethylphenyl)sulfanyl]aniline](/img/structure/B3374467.png)


![1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-one](/img/structure/B3374513.png)
![2-Chloro-5H,6H,7H,8H,9H,10H-cycloocta[B]pyridine-3,4-dicarbonitrile](/img/structure/B3374535.png)